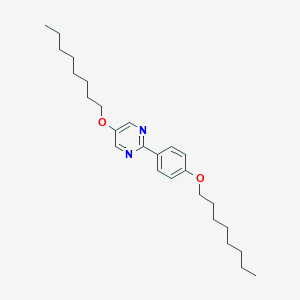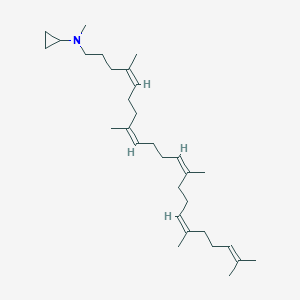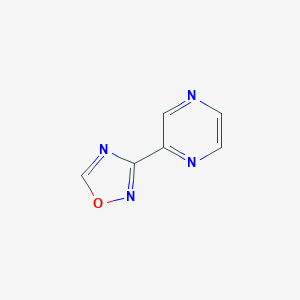
1-Cyclopropylpenta-1,3-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylpenta-1,3-diyne is a chemical compound with the molecular formula C8H6. It is also known as 1,3-cyclopropylpentadiyne or CPD. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylpenta-1,3-diyne is not well understood. However, it is believed to act as a potent inhibitor of various enzymes and proteins, including DNA polymerase, RNA polymerase, and topoisomerase. This inhibition leads to the disruption of various cellular processes, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
1-Cyclopropylpenta-1,3-diyne has been shown to exhibit potent cytotoxic effects against various cancer cell lines. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Cyclopropylpenta-1,3-diyne is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its high toxicity and potential side effects limit its use in clinical settings. Additionally, its complex synthesis method and high cost make it difficult to produce in large quantities for laboratory experiments.
Direcciones Futuras
There are several future directions for the research on 1-Cyclopropylpenta-1,3-diyne. One direction is the development of new synthetic methods for the production of this compound, which could lead to improved yields and lower costs. Another direction is the exploration of its potential applications in the field of organic electronics, where it could be used as a building block for the synthesis of new materials with unique electronic properties. Finally, the development of new drugs based on 1-Cyclopropylpenta-1,3-diyne could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Cyclopropylpenta-1,3-diyne can be achieved through several methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst. Another method involves the reaction of a cyclopropyl bromide with a terminal alkyne in the presence of a strong base.
Aplicaciones Científicas De Investigación
1-Cyclopropylpenta-1,3-diyne has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the synthesis of new materials with unique electronic properties. It has also been studied for its potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs with improved therapeutic properties.
Propiedades
Número CAS |
116316-76-8 |
|---|---|
Nombre del producto |
1-Cyclopropylpenta-1,3-diyne |
Fórmula molecular |
C8H8 |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
penta-1,3-diynylcyclopropane |
InChI |
InChI=1S/C8H8/c1-2-3-4-5-8-6-7-8/h8H,6-7H2,1H3 |
Clave InChI |
ZEKLXAZDDKNQBK-UHFFFAOYSA-N |
SMILES |
CC#CC#CC1CC1 |
SMILES canónico |
CC#CC#CC1CC1 |
Otros números CAS |
116316-76-8 |
Sinónimos |
1-cyclopropylpenta-1,3-diyne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)


![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)





![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

